molecular formula C7H7NO3 B103962 N,3-dihydroxybenzamide CAS No. 16060-55-2

N,3-dihydroxybenzamide

Cat. No.: B103962
CAS No.: 16060-55-2
M. Wt: 153.14 g/mol
InChI Key: IRGXGFPSYHAJER-UHFFFAOYSA-N
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Description

N,3-dihydroxybenzamide, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Prostaglandin Synthase

N,3-dihydroxybenzamide and related structures have shown promise as inhibitors in the synthesis of prostaglandins, such as microsomal prostaglandin E2 synthase-1 (mPGES-1). This application could be valuable in developing anti-inflammatory and anticancer agents due to their inhibitory activities in the micromolar range (Lauro et al., 2016).

Analgesic and Anti-inflammatory Effects

Various derivatives of this compound have been studied for their analgesic and anti-inflammatory properties in animal models. Some of these compounds have shown effects more potent than aspirin in reducing pain and inflammation (Oskay et al., 1989).

Catechol-O-Methyltransferase Inhibition

This compound compounds have been synthesized and tested as potential inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. These studies suggest that variations in the molecular structure of these compounds can significantly impact their inhibitory potency (Brevitt & Tan, 1997).

Inhibition of Cell Division in Bacteria

This compound derivatives, like 3-methoxybenzamide, have been shown to inhibit cell division in bacteria such as Bacillus subtilis, which could have implications in antibacterial research and development (Ohashi et al., 1999).

Biosensing Applications

Modified this compound compounds have been utilized in the development of biosensors. For example, a modified electrode using an this compound derivative demonstrated potential for the electrocatalytic determination of glutathione and piroxicam, showing the versatility of these compounds in biosensing technologies (Karimi-Maleh et al., 2014).

HIV-1 Integrase Inhibition

Research on this compound derivatives has indicated potential in inhibiting HIV-1 integrase, an essential enzyme for the HIV replication cycle. Specific derivatives have shown significant inhibitory effects on the HIV-1 integrase strand transfer process (Yang et al., 2010).

Development of Novel Pharmaceuticals

This compound derivatives have been explored for their pharmaceutical properties. Some derivatives have shown potent antistaphylococcal activity, making them candidates for further exploration in the development of new antibiotics and other pharmaceutical agents (Haydon et al., 2010).

Properties

IUPAC Name

N,3-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(10)8-11/h1-4,9,11H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGXGFPSYHAJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640871
Record name N,3-Dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16060-55-2
Record name 3-Hydroxybenzohydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16060-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3-Dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research paper "FACTOR INHIBITING HIF-1 ALPHA WITH N,3-dihydroxybenzamide"?

A1: Unfortunately, the provided abstract does not offer specific details about the interaction mechanisms, effects, or characteristics of this compound. The abstract only states that the paper investigates the use of this compound as a factor inhibiting HIF-1 alpha []. Further details regarding the specifics of this interaction and its implications are not available within the abstract.

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